4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C8H8Cl2O4S2 |
|---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
4-chloro-3-ethylsulfonylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O4S2/c1-2-15(11,12)8-5-6(16(10,13)14)3-4-7(8)9/h3-5H,2H2,1H3 |
InChI Key |
IHAIRACGEFCZAE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride
General Synthetic Strategy
The synthesis typically involves:
- Formation of the sulfonyl chloride group on a suitably substituted benzene precursor.
- Introduction or transformation of the ethanesulfonyl substituent at the 3-position.
- Maintenance of the 4-chloro substituent throughout the synthesis.
A common approach is to start from 4-chloro-3-nitrobenzenesulfonyl chloride , followed by reduction and subsequent sulfonylation steps.
Stepwise Preparation Route
Preparation of 4-Chloro-3-nitrobenzene-1-sulfonyl chloride
- Starting Material: ortho-chloro-nitrobenzene.
- Reagent: chlorosulfonic acid.
- Conditions: Reaction is carried out at elevated temperatures (100–130 °C) with controlled addition and temperature ramping.
- Process: Direct chlorosulfonation of ortho-chloro-nitrobenzene with 2 to 6 molar equivalents of chlorosulfonic acid, maintaining agitation and temperature control to complete the reaction and release hydrogen chloride gas.
- Isolation: The reaction mixture is poured into ice-water slurry, precipitating the product as fine granules, which are filtered, washed, and neutralized with sodium bicarbonate to achieve high purity.
- Yield: Over 90% theoretical yield with high purity is reported.
This improved process addresses previous issues of impurity and low yield by optimizing molar ratios, temperature profiles, and work-up procedures.
Reduction of Nitro Group to Ethanesulfonyl Substituent
- The nitro group in 4-chloro-3-nitrobenzene-1-sulfonyl chloride is reduced to the corresponding amine or further transformed to introduce the ethanesulfonyl group.
- Common reduction methods include catalytic hydrogenation or chemical reduction using agents such as iron/acid or tin chloride.
- Subsequent sulfonylation with ethanesulfonyl chloride or reaction with ethanesulfonyl derivatives installs the ethanesulfonyl substituent at the 3-position.
- Reaction conditions are optimized to avoid hydrolysis of the sulfonyl chloride group and to maintain the integrity of the chloro substituent.
Alternative Synthetic Routes
Direct Sulfonylation of 4-Chlorobenzenesulfonyl Chloride
- Starting from 4-chlorobenzenesulfonyl chloride , selective sulfonylation at the 3-position with ethanesulfonyl reagents can be attempted.
- This approach requires careful control of reaction conditions and catalysts to achieve regioselectivity.
- Ferric chloride catalysis and Friedel-Crafts type reactions are reported for similar sulfonyl chloride derivatives, though direct sulfonylation to install ethanesulfonyl groups is less common and more challenging due to competing side reactions.
Comparative Data Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Chlorosulfonation | ortho-chloro-nitrobenzene | Chlorosulfonic acid (2–6 mol eq.), 100–130 °C | >90 | Direct chlorosulfonation, ice-water quench, neutralization |
| Reduction and Sulfonylation | 4-chloro-3-nitrobenzene-1-sulfonyl chloride | Catalytic hydrogenation or chemical reduction, ethanesulfonyl chloride | Variable | Requires careful control to avoid sulfonyl chloride hydrolysis |
| Direct sulfonylation (alternative) | 4-chlorobenzenesulfonyl chloride | Friedel-Crafts type conditions, ferric chloride catalyst | Moderate | Regioselectivity and side reactions are challenges |
Research Findings and Optimization Notes
- The direct chlorosulfonation route to 4-chloro-3-nitrobenzene-1-sulfonyl chloride is well-documented and provides a high yield and purity intermediate crucial for subsequent transformations.
- Reduction and sulfonylation steps must be optimized to prevent hydrolysis of the sulfonyl chloride group, which is sensitive to moisture and heat.
- Use of anhydrous conditions and inert atmospheres during reduction and sulfonylation improves product stability and yield.
- Alternative methods starting from 4-chlorobenzenesulfonyl chloride are less efficient and may require extensive purification steps due to side reactions and hydrolysis.
- Industrial processes favor the two-step method (chlorosulfonation followed by reduction/sulfonylation) for scalability and reproducibility.
The preparation of This compound is best achieved via a multi-step synthetic route beginning with the chlorosulfonation of ortho-chloro-nitrobenzene to produce 4-chloro-3-nitrobenzene-1-sulfonyl chloride, followed by reduction and introduction of the ethanesulfonyl group. This method ensures high yield, purity, and control over functional group transformations. Alternative direct sulfonylation methods are less favored due to regioselectivity challenges and lower yields. The process benefits from rigorous temperature control, anhydrous conditions, and careful work-up procedures to maintain the integrity of the sulfonyl chloride moiety.
Chemical Reactions Analysis
4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride groups can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonyl hydrides, depending on the reagents and conditions used.
Scientific Research Applications
4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound featuring a chloro group and sulfonyl functionalities, with the molecular formula and a molecular weight of approximately 295.76 g/mol. This compound typically appears as a crystalline solid, light yellow to brown in color, and is known for its reactivity due to the presence of sulfonyl chloride groups, making it useful in various organic synthesis applications. It is intended for research purposes only, not for human therapeutic or veterinary use.
Reactivity
The reactivity of this compound primarily involves nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride group.
Synthesis of Chloroalkylsulfonyl Chloride
A method for producing chloroalkylsulfonyl chloride involves reacting a hydroxyalkyl sulfonic acid salt . For example, reacting sodium isethionate with phosphorus oxychloride () in chlorobenzene yields 2-chloroethanesulfonyl chloride . Similarly, using phosphorus pentachloride () also produces 2-chloroethanesulfonyl chloride .
Example procedures:
- Example 3: Reacting 20.0 g of sodium isethionate, 1.0 g of dimethylformamide (DMF), and 41.9 g of chlorobenzene with 22.8 g of .
- Example 4: Reacting 20.0 g of sodium isethionate, 1.0 g of DMF, and 40.3 g of chlorobenzene with 30.9 g of to obtain 7.9 g of 2-chloroethanesulfonyl chloride with 99.4% purity .
Potential Applications
4-(Ethanesulfonyl)benzene-1-sulfonyl chloride, which has a similar structure, suggests potential applications in scientific research due to the sulfonyl chloride's role in organic synthesis.
Based on its chemical functionality, it could be used in several research areas:
- Introduction of Sulfonyl Groups: Sulfonyl chlorides are versatile reagents for introducing a sulfonyl group into organic molecules, modifying their physical and chemical properties.
- Material Science: Sulfonyl groups can influence properties relevant to material science, such as thermal stability and electrical conductivity, making it a component in synthesizing novel materials.
- Medicinal Chemistry: Sulfonyl groups are found in many bioactive molecules and could be a useful reagent in synthesizing potential new drugs or drug candidates.
Key reactions include:
- Sulfonylation: Reacting with alcohols or amines to form sulfonates or sulfonamides.
- Hydrolysis: Reacting with water to form sulfonic acids.
- Reduction: Converting to sulfinic acids or thiols.
These reactions demonstrate the compound's utility in synthesizing diverse chemical entities.
Use in cosmetic products
Mechanism of Action
The mechanism of action of 4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride groups are highly reactive towards nucleophiles, allowing the compound to form covalent bonds with a wide range of substrates. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Key Features | CAS Number |
|---|---|---|---|
| 4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride | -Cl (position 4), -SO₂C₂H₅ (position 3), -SO₂Cl (position 1) | Dual sulfonyl groups; chloro substitution enhances electrophilicity | Not explicitly listed |
| Ethanesulfonyl chloride (2-Chloro-) | -Cl (position 2), -SO₂Cl (aliphatic chain) | Aliphatic sulfonyl chloride; highly reactive, volatile liquid | 1622-32-8 |
| 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | -Cl (position 3), -CF₃ (position 4), -SO₂Cl (position 1) | Electron-withdrawing CF₃ group increases stability and lipophilicity | 132481-85-7 |
| 3-Chloro-4-fluorobenzenesulfonyl chloride | -Cl (position 3), -F (position 4), -SO₂Cl (position 1) | Fluorine’s electronegativity modulates reactivity | Not available |
| 4-Methyl-3-nitrobenzenesulfonyl chloride | -CH₃ (position 4), -NO₂ (position 3), -SO₂Cl (position 1) | Nitro group enhances electrophilicity; used in peptide synthesis | 560638 |
Physicochemical Properties
Table 2: Physical Properties
| Compound | Physical State | Melting Point (°C) | Flash Point (°C) | Water Solubility | Vapor Pressure (mm Hg) |
|---|---|---|---|---|---|
| This compound | Solid* | Not reported | Likely >200 | Decomposes | Low (aromatic stability) |
| Ethanesulfonyl chloride (2-Chloro-) | Liquid | Not reported | 110 | Decomposes | 15 at 84°C |
| 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | Solid | Not reported | >150 | Insoluble | Negligible |
| 4-Methyl-3-nitrobenzenesulfonyl chloride | Solid | 137–140 (similar) | Not reported | Reacts with water | Not reported |
*Inferred from aromatic analogs in and .
Key Observations :
- Volatility : Aliphatic sulfonyl chlorides (e.g., Ethanesulfonyl chloride) exhibit higher volatility (15 mm Hg at 84°C) compared to aromatic derivatives due to lower molecular weight and weaker intermolecular forces .
- Stability: Aromatic sulfonyl chlorides with electron-withdrawing groups (e.g., -CF₃, -NO₂) are more stable but less reactive than aliphatic counterparts .
- Water Reactivity : All sulfonyl chlorides decompose in water, releasing HCl and sulfonic acids. Ethanesulfonyl chloride reacts violently with water, necessitating stringent storage conditions .
Table 3: Reactivity and Use Cases
| Compound | Reactivity Profile | Primary Applications |
|---|---|---|
| This compound | Electrophilic at sulfonyl chloride group; reacts with amines, alcohols | Specialty polymers, sulfonamide drug synthesis |
| Ethanesulfonyl chloride (2-Chloro-) | High reactivity due to aliphatic chain; forms sulfonates and sulfonamides rapidly | Intermediate in agrochemicals |
| 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | Moderate reactivity; CF₃ group stabilizes intermediates | Fluorinated drug candidates |
| 4-Methyl-3-nitrobenzenesulfonyl chloride | Activated by nitro group for nucleophilic substitution | Peptide coupling reagents |
Mechanistic Insights :
- Electron-Withdrawing Effects : The -CF₃ group in 3-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride stabilizes transition states in substitution reactions, enabling controlled synthesis of sulfonamides .
- Steric Hindrance : The ethanesulfonyl group in the target compound may reduce reactivity compared to simpler aliphatic sulfonyl chlorides due to steric bulk .
Table 4: Hazard Comparison
| Compound | Acute Hazards | Chronic Hazards | Storage Requirements |
|---|---|---|---|
| This compound | Skin/eye irritation (inferred) | Not tested | Cool, dry, inert atmosphere |
| Ethanesulfonyl chloride (2-Chloro-) | Severe skin burns; respiratory irritation | No carcinogenicity data | Avoid water, oxidizers, bases; ventilated |
| 3-Chloro-4-fluorobenzenesulfonyl chloride | Corrosive (similar to other sulfonyl chlorides) | Unknown | Moisture-sensitive |
Biological Activity
4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound notable for its unique chemical structure, which includes a chloro group and sulfonyl functionalities. With a molecular weight of approximately 295.76 g/mol, this compound typically appears as a crystalline solid, ranging in color from light yellow to brown. Its reactivity, primarily due to the sulfonyl chloride group, makes it a subject of interest in various organic synthesis applications and potential therapeutic developments.
Chemical Structure and Properties
The molecular formula for this compound is C₈H₈ClO₃S₂. The presence of both chloro and sulfonamide groups contributes to its biological activity, particularly its potential as an antibacterial agent.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClO₃S₂ |
| Molecular Weight | 295.76 g/mol |
| Appearance | Light yellow to brown crystalline solid |
| Functional Groups | Chloro, Sulfonyl Chloride |
The biological activity of this compound is primarily linked to its sulfonamide group, which mimics para-aminobenzoic acid (PABA). This structural similarity allows it to inhibit dihydropteroate synthetase, an enzyme critical for bacterial folic acid synthesis. By disrupting this pathway, the compound demonstrates potential antibacterial properties, positioning it as a candidate for further investigation in antibiotic development.
Biological Activity Studies
While specific biological activity data for this compound remains limited, related compounds have shown significant pharmacological properties. Sulfonamides are well-documented for their antibacterial effects and have been utilized in treating various infections. The unique structure of this compound may enhance its efficacy in medicinal chemistry applications.
Case Studies
- Antibacterial Activity : Research on structurally similar sulfonamides has demonstrated their ability to inhibit bacterial growth effectively. For instance, studies indicate that compounds with sulfonamide functionalities exhibit strong inhibitory effects against Gram-positive and Gram-negative bacteria.
- Synthesis and Reactivity : The synthesis of this compound typically involves multi-step processes that enhance its reactivity profile. Common reagents include triethylamine and solvents like dimethylformamide, optimizing yields during synthesis.
Comparative Analysis
A comparison of related compounds highlights the uniqueness of this compound:
| Compound | Structure Similarity | Biological Activity |
|---|---|---|
| 4-Chloro-3-nitrobenzenesulfonamide | High | Antibacterial |
| Sulfamethoxazole | Moderate | Antibacterial |
| Sulfadiazine | Moderate | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
